molecular formula C18H18N2O3 B6572570 4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921813-71-0

4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No.: B6572570
CAS No.: 921813-71-0
M. Wt: 310.3 g/mol
InChI Key: PQIVOZTZXIXSOT-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic benzamide derivative featuring a 4-ethoxy-substituted benzoyl group linked to a 1-methyl-2-oxoindolin-5-yl moiety. This compound belongs to a class of molecules designed for targeted biological activity, particularly in kinase inhibition and enzyme modulation. The ethoxy group at the para position of the benzamide may enhance solubility and influence binding interactions, while the methyl-substituted indolinone scaffold contributes to structural rigidity and metabolic stability .

Properties

IUPAC Name

4-ethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-23-15-7-4-12(5-8-15)18(22)19-14-6-9-16-13(10-14)11-17(21)20(16)2/h4-10H,3,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIVOZTZXIXSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Indolinone Scaffolds

Several compounds share the indolinone core but differ in substituents on the benzamide or indole ring:

Compound Name Key Structural Features Biological Activity/Findings Reference ID
4-Ethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide 4-ethoxybenzamide, 1-methylindolinone Potential kinase inhibition (inferred from TLK2 inhibitor studies)
N-(2-Oxoindolin-5-yl)benzamide (63) Unsubstituted benzamide, no methyl/ethoxy groups Moderate activity in kinase assays; lower potency compared to substituted analogues
3-Fluoro-N-[(3Z)-3-(imidazol-2-ylmethylene)-2-oxoindolin-5-yl]benzamide (101) Fluorinated benzamide, imidazole ring conjugation Enhanced TLK2 inhibition (58% yield, Z-isomer dominant)
2-Fluoro-5-(trifluoromethyl)benzamide (123) Trifluoromethyl group, fluoro substitution TLK2 inhibitor (21% yield, specific stereochemistry)
N-[(5Z)-5-(1-Ethyl-2-oxoindol-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl]-4-methylbenzamide Thiazolidinone ring, ethyl group on indole Structural complexity; potential dual-target activity

Key Observations :

  • Substituent Effects : The 4-ethoxy group in the primary compound may improve hydrophobic interactions compared to unsubstituted benzamides (e.g., compound 63) . Fluorinated derivatives (e.g., compound 101, 123) exhibit enhanced potency, likely due to electronegative effects and improved target binding .

Benzamide Derivatives with Acyl/Amino Substituents

Compounds with modified benzamide side chains highlight the role of substituent length and position:

Compound Series Substituent Features Enzyme Inhibition (PCAF HAT Assay) Reference ID
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (8) Long acyl chain (C6), carboxyphenyl 67% inhibition at 100 μM
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) Very long acyl chain (C14) 79% inhibition (superior to anacardic acid)
4-Methylbenzamide derivatives (21–23) Methyl at benzamide 4-position Weak DNA gyrase inhibition (IC50 >100 μM)

Key Observations :

  • Positional Sensitivity : Methyl groups at the benzamide 4-position (e.g., compounds 21–23) show weak activity in DNA gyrase assays, indicating that bulkier substituents (e.g., ethoxy) may be more favorable .

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